1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 193537-80-3

Cat. No.: VC2808669

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193537-80-3 |

|---|---|

| Molecular Formula | C9H18ClNO3 |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8(3-5-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |

| Standard InChI Key | ZYFWOAPOALIEQT-UHFFFAOYSA-N |

| SMILES | COCCN1CCC(CC1)C(=O)O.Cl |

| Canonical SMILES | COCCN1CCC(CC1)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

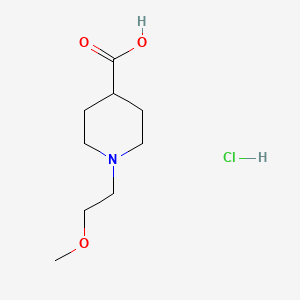

1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride features a piperidine ring with a methoxyethyl substituent at the nitrogen position (position 1) and a carboxylic acid group at position 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Basic Chemical Properties

The compound has a molecular formula of C9H18ClNO3, with a molecular weight of approximately 224 Da . The structure consists of a six-membered piperidine ring with a 2-methoxyethyl group attached to the nitrogen atom and a carboxylic acid functionality at the carbon-4 position. The hydrochloride salt formation occurs at the basic nitrogen of the piperidine ring.

Physical Properties

Based on analysis of structurally similar compounds, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is expected to exhibit the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 224 Da |

| LogP | Approximately -2.38 |

| Heavy Atoms Count | 14 |

| Rotatable Bond Count | 4 |

| Polar Surface Area | 59 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

These properties suggest moderate water solubility and limited lipophilicity, which would influence its pharmacokinetic behavior .

Structural Comparison with Isomers

Positional Isomerism

The compound 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride (CAS 1375474-00-2) represents a significant structural isomer. In this molecule, the methoxyethyl group is attached to carbon-4 rather than the nitrogen atom, creating a quaternary carbon center. This structural difference would dramatically alter the compound's chemical properties and biological activities .

Structural Features Comparison

| Feature | 1-(2-Methoxyethyl)piperidine-4-carboxylic acid HCl | 4-(2-Methoxyethyl)piperidine-4-carboxylic acid HCl |

|---|---|---|

| Methoxyethyl Position | N-substitution (position 1) | C-substitution (position 4) |

| Stereogenic Centers | One (C-4) | One (C-4, quaternary) |

| Ring Conformation | More flexible | More rigid due to quaternary center |

| Expected Basicity | Lower (tertiary amine salt) | Higher (secondary amine salt) |

Chemical Reactivity Profile

Functional Group Reactivity

The compound contains three key reactive centers:

-

The tertiary amine (as hydrochloride salt): Capable of acting as a nucleophile when deprotonated

-

The carboxylic acid group: Susceptible to esterification, amidation, and reduction reactions

-

The methoxyethyl side chain: Potential for cleavage under strong acidic conditions

Structure-Activity Relationship (SAR) Insights

Effect of N-Substitution

The N-substitution pattern of piperidine compounds significantly affects their biological properties. For example, N-methylpiperidine-4-carboxylic acid derivatives have been incorporated into compounds with therapeutic potential, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide .

Importance of the Methoxyethyl Group

The methoxyethyl substituent at the nitrogen position would be expected to:

-

Increase lipophilicity compared to unsubstituted piperidines

-

Provide additional hydrogen bond acceptor sites

-

Potentially enhance CNS penetration

-

Alter the basicity of the nitrogen atom

Studies on related compounds suggest that methoxyethyl groups can enhance lipophilicity while maintaining acceptable water solubility, creating a favorable balance for drug-like properties.

Physiochemical Properties and Pharmacokinetics

Predicted ADME Properties

Based on its chemical structure, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride would likely exhibit:

| Property | Prediction | Rationale |

|---|---|---|

| Solubility | Moderate to high in water | Presence of carboxylic acid and hydrochloride salt |

| Lipophilicity | Low to moderate (LogP ≈ -2.38) | N-substitution increases lipophilicity |

| Permeability | Limited | Charged species at physiological pH |

| Metabolism | Likely O-demethylation and N-dealkylation | Common metabolic pathways for similar structures |

| Protein Binding | Low to moderate | Limited lipophilic surface area |

pH-Dependent Behavior

As a compound with both acidic (carboxylic acid) and basic (tertiary amine) functionalities, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride would display pH-dependent solubility and ionization behavior. At physiological pH (7.4), the compound would likely exist predominantly as a zwitterion, with the carboxylate negatively charged and the piperidine nitrogen positively charged.

Comparative Analysis with Related Compounds

Comparison with 1-Methylpiperidine-4-carboxylic acid

The compound 1-methylpiperidine-4-carboxylic acid, documented in the literature, shares the same core structure but features a methyl group instead of a methoxyethyl group at the nitrogen position . This structural difference would result in:

-

Lower molecular weight for the methyl derivative

-

Reduced flexibility compared to the methoxyethyl analog

-

Fewer hydrogen bond acceptors

-

Potentially different pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume